9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole
Overview
Description
9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their unique electronic properties and are widely used in organic electronics, photonics, and as intermediates in organic synthesis. The presence of tert-butylphenyl and triphenylsilyl groups in this compound enhances its stability and solubility, making it a valuable material for various applications.
Mechanism of Action
Target of Action
The primary target of the compound 9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole, commonly known as CzSi, is in the field of optoelectronics . CzSi is a Thermally Activated Delayed Fluorescence (TADF) host material used for blue electrophosphorescence . It is known for its high triplet energy, wide band-gap, and high glass-transition temperature .
Mode of Action
CzSi interacts with its targets by exhibiting enhanced morphological and superior electrochemical stability . It possesses bulky, sterically-hindered triphenylsilyl substitutions on electrochemically-active C3 and C6 positions of carbazole . With a nearly-perfect 90° dihedral angle between its carbazole and tert-butylphenyl groups, CzSi exhibits enhanced morphological and superior electrochemical stability .
Biochemical Pathways
The biochemical pathways affected by CzSi are primarily related to the processes of electrophosphorescence. The compound’s high triplet energy and wide band-gap make it an ideal host material for blue electrophosphorescence . The downstream effects of these pathways include the production of blue light in organic light-emitting diodes .
Result of Action
The molecular and cellular effects of CzSi’s action are most evident in its role in optoelectronics. When used as a host material in organic light-emitting diodes, CzSi contributes to the production of blue light . This is a direct result of its interaction with other materials in the diode, leading to electrophosphorescence .
Action Environment
The action, efficacy, and stability of CzSi can be influenced by various environmental factors. For instance, the compound’s high glass-transition temperature suggests that it can maintain stability under relatively high-temperature conditions . Additionally, its use in optoelectronics often requires a controlled environment to ensure optimal performance and longevity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Tert-butylphenyl Group: The tert-butylphenyl group can be introduced via Friedel-Crafts alkylation using tert-butylbenzene and a suitable catalyst.
Attachment of Triphenylsilyl Groups: The triphenylsilyl groups are usually attached through silylation reactions using triphenylsilyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carbazole derivatives with oxidized functional groups.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated carbazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole is used as a building block for the synthesis of more complex organic molecules. Its stability and electronic properties make it suitable for use in organic synthesis and catalysis.
Biology
In biological research, this compound can be used as a fluorescent probe due to its photophysical properties. It can also be employed in the study of biological processes involving carbazole derivatives.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices
Comparison with Similar Compounds
Similar Compounds
9-Phenylcarbazole: Lacks the tert-butyl and triphenylsilyl groups, resulting in different solubility and stability properties.
3,6-Di-tert-butylcarbazole: Contains tert-butyl groups but lacks triphenylsilyl groups, affecting its electronic properties.
9-(4-Methylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole: Similar structure but with a methyl group instead of a tert-butyl group, leading to different steric and electronic effects.
Uniqueness
The presence of both tert-butylphenyl and triphenylsilyl groups in 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole imparts unique properties such as enhanced stability, solubility, and electronic characteristics. These features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[9-(4-tert-butylphenyl)-6-triphenylsilylcarbazol-3-yl]-triphenylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H49NSi2/c1-58(2,3)44-34-36-45(37-35-44)59-56-40-38-52(60(46-22-10-4-11-23-46,47-24-12-5-13-25-47)48-26-14-6-15-27-48)42-54(56)55-43-53(39-41-57(55)59)61(49-28-16-7-17-29-49,50-30-18-8-19-31-50)51-32-20-9-21-33-51/h4-43H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHKEPSYODOQJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=C2C=CC(=C7)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H49NSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694860 | |
Record name | 9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
816.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898546-82-2 | |
Record name | 9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can the heat zone design in a CZSi furnace influence the oxygen concentration in the final crystal?
A3: Yes, modifying the heat zone design in a CZSi furnace can significantly impact the oxygen concentration in the final crystal. Researchers have found that using a composite heater in a modified heat zone can effectively suppress thermal convection in the silicon melt [, ]. This suppressed convection leads to a reduced axial temperature gradient and, consequently, a lower oxygen concentration in the grown crystal [, ].
Q2: How does rapid thermal annealing (RTA) affect flow pattern defects (FPDs) in CZSi?
A4: Rapid thermal annealing (RTA) has been shown to effectively reduce the density of flow pattern defects (FPDs) in CZSi wafers []. Studies suggest that annealing at 1200°C for 180 seconds, particularly in a hydrogen atmosphere, leads to a significant reduction in FPD density []. This indicates that RTA can be a valuable technique for improving the quality of CZSi wafers.
Q3: What is the impact of neutron irradiation on the formation of oxidation-induced stacking faults (OSFs) in CZSi?
A5: Neutron irradiation can significantly hinder the formation of oxidation-induced stacking faults (OSFs) in CZSi []. This suppression of OSFs is attributed to the interaction between defects introduced by neutron irradiation and oxygen atoms within the silicon lattice [].
Q4: How does heavy antimony (Sb) doping affect the oxygen concentration in CZSi?
A6: Heavy antimony (Sb) doping has been shown to significantly reduce oxygen concentration in CZSi [, ]. Studies using Coulometry with Electrolytic Detection by Infrared Absorption (CERDA) revealed that oxygen concentration in heavily Sb-doped CZSi was about 40% lower than in lightly doped samples [, ]. This reduction is primarily attributed to the decreased solubility of oxygen in the silicon lattice when large-radius Sb atoms are introduced at high concentrations [, ].
Q5: What is the role of carbon concentration on oxygen precipitation in CZSi?
A7: High carbon concentrations in CZSi have a multifaceted impact on oxygen precipitation. Research shows that while high carbon content promotes oxide precipitate (OP) density [], it simultaneously inhibits the formation of thermal donors (TDs) []. Interestingly, even with increased OP density, high-carbon CZSi wafers can maintain a strain-free bulk state, exhibiting minimal structural defects [].
Q6: How can CZSi doped with germanium be used in electronic devices?
A8: CZSi with controlled germanium doping has shown promise for developing high-performance transistors []. The presence of germanium allows for strain engineering, leading to enhanced carrier mobility in MOSFET devices []. Specifically, a compressively strained Si1-yGey layer on top of a relaxed Si1-xGex layer (where y > x) can form a high-mobility channel for holes, improving p-type MOSFET performance [].
Q7: Can CZSi be used as a host material in organic light-emitting diodes (OLEDs)?
A9: While CZSi itself is not typically used directly in the active layers of OLEDs, certain organic molecules incorporating silicon, particularly carbazole-based compounds containing triphenylsilyl groups, have shown promise as host materials for blue phosphorescent OLEDs [, ]. One such example is 3,6-bis(triphenylsilyl)carbazole (CzSi), which, when used as a host material with the blue phosphorescent dopant FIrpic, has demonstrated high external quantum efficiencies of around 16% [].
Q8: How does the permanent magnetic field in PMCZ technology impact the growth and properties of CZSi?
A10: The permanent magnetic field applied in the Permanent Magnetic Czochralski (PMCZ) method effectively suppresses thermal convection and fluctuations in the silicon melt during crystal growth [, ]. This leads to several advantages, including lower oxygen concentration, more homogenous dopant distribution, and overall improved crystal quality compared to conventionally grown CZSi [, ].
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